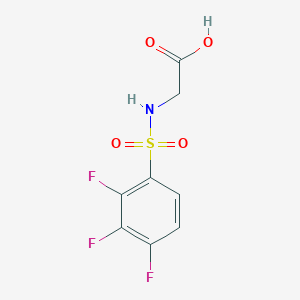
1,3-Dichloro-2-methoxy-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-methoxy-2-methylpropane is a halogenated hydrocarbon with the molecular formula C5H10Cl2O. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a 2-methylpropane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-methoxy-2-methylpropane can be synthesized through several methods, including:
Halogenation of 2-methoxy-2-methylpropane: This involves the reaction of 2-methoxy-2-methylpropane with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Substitution Reactions: Another method involves the substitution of hydrogen atoms in 2-methoxy-2-methylpropane with chlorine atoms using reagents like thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature and pressure control to optimize the reaction.
化学反应分析
Types of Reactions: 1,3-Dichloro-2-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chloroformates or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 1,3-dichloro-2-methoxypropane.
Substitution: Substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used in substitution reactions.
Major Products Formed:
Chloroformates: Resulting from oxidation reactions.
1,3-Dichloro-2-methoxypropane: Formed through reduction reactions.
Substituted Derivatives: Various nucleophiles can replace chlorine atoms to form different substituted products.
科学研究应用
1,3-Dichloro-2-methoxy-2-methylpropane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1,3-Dichloro-2-methoxy-2-methylpropane exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target specific enzymes involved in metabolic pathways.
Biomolecules: It can interact with proteins, nucleic acids, and other biomolecules to influence biological processes.
相似化合物的比较
1,3-Dichloropropane: Lacks the methoxy group.
2-Methoxy-2-methylpropane: Lacks the chlorine atoms.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1,3-dichloro-2-methoxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYIYWMSPFVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
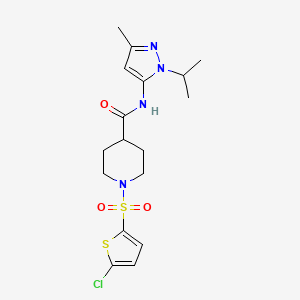
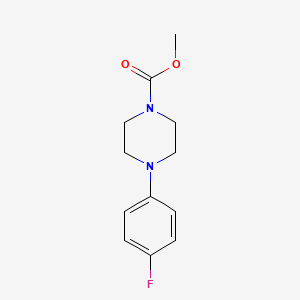
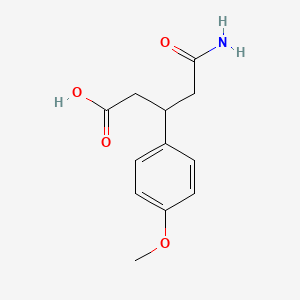
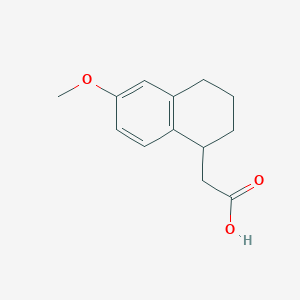
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782916.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)
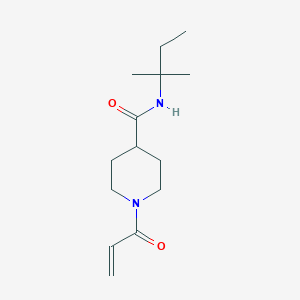

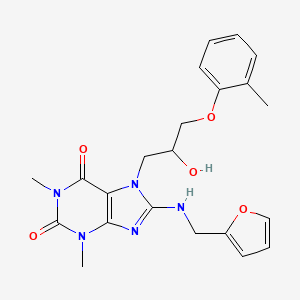
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide](/img/structure/B2782924.png)


![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)
